2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Description
Historical Context and Discovery
The historical development of this compound can be traced to research efforts focused on identifying novel acetylcholinesterase inhibitors, where this compound served as a crucial starting point for discovering new anti-acetylcholinesterase inhibitors. The compound emerged from systematic studies examining the relationship between biphenyl-containing structures and their biological activities, particularly in the context of neurotransmitter modulation. Research investigations into biphenyl derivatives as histamine H3 receptor antagonists provided foundational knowledge that contributed to the development of compounds like this compound. The combination of antagonism at histamine H3 receptors and inhibition of acetylcholinesterase has been recognized as a promising approach for developing therapeutic agents targeting cognitive diseases, positioning this compound within an important research trajectory.
The discovery timeline reflects the evolution of understanding regarding the therapeutic potential of dual-acting compounds that can modulate multiple biological targets simultaneously. Early research on piperidine derivatives established the fundamental pharmacological properties of this chemical class, while subsequent investigations into biphenyl scaffolds revealed their potential as rigid frameworks for achieving high binding affinities and selectivity profiles. The integration of these two structural elements in this compound represents a convergence of these research streams, resulting in a compound that embodies the accumulated knowledge from both areas of investigation.
The compound's development also reflects broader trends in pharmaceutical research toward more sophisticated molecular designs that incorporate multiple pharmacophoric elements. The strategic use of chlorine substitution on the biphenyl system demonstrates an understanding of halogen bonding and electronic effects in drug-receptor interactions, while the specific positioning of functional groups reflects detailed structure-activity relationship studies. This historical context positions the compound as part of a continuing evolution in medicinal chemistry approaches to complex biological targets.
Significance in Organic Chemistry
The significance of this compound in organic chemistry extends beyond its specific biological activities to encompass several important chemical principles and synthetic challenges. The compound exemplifies the successful integration of multiple heterocyclic and aromatic systems within a single molecular framework, demonstrating advanced synthetic strategies for constructing complex organic molecules. The presence of the piperidine ring, which belongs to the class of saturated nitrogen heterocycles, provides opportunities for studying conformational dynamics and nitrogen basicity effects in biological systems. The biphenyl moiety contributes significant conformational flexibility while maintaining aromatic character, creating a balance between rigidity and adaptability that is crucial for biological activity.
From a synthetic perspective, the compound represents a challenging target that requires careful orchestration of multiple bond-forming reactions. The ether linkage connecting the biphenyl system to the ethylene spacer demands selective reaction conditions to avoid unwanted side reactions, while the incorporation of the chlorine substituent requires strategic planning to ensure regioselectivity. The successful synthesis of this compound demonstrates mastery of several fundamental organic chemistry concepts, including nucleophilic substitution reactions, aromatic substitution chemistry, and heterocyclic synthesis. The hydrochloride salt formation represents an additional consideration in the development process, as it affects both the physical properties and biological availability of the compound.
The compound also serves as an important model system for studying structure-activity relationships in medicinal chemistry. The modular nature of its structure, with distinct functional domains connected by flexible linkers, allows for systematic modification and evaluation of individual structural elements. This characteristic makes it valuable for understanding how specific molecular features contribute to biological activity, providing insights that can guide the design of related compounds with improved properties. The compound's role in acetylcholinesterase inhibition research has contributed to broader understanding of enzyme-inhibitor interactions and the molecular basis of cholinergic modulation.
Nomenclature and Identification Systems
The nomenclature and identification systems for this compound reflect the compound's structural complexity and the need for precise chemical communication within the scientific community. The systematic International Union of Pure and Applied Chemistry name provides a detailed description of the molecular structure, beginning with the piperidine ring as the parent structure and systematically describing the substitution pattern and additional functional groups. The compound is officially registered with the Chemical Abstracts Service under the number 1219967-46-0, providing a unique identifier that ensures unambiguous reference across scientific literature and chemical databases.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1219967-46-0 |
| Molecular Formula | C₁₉H₂₃Cl₂NO |
| Molecular Weight | 352.3 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride |
| Simplified Molecular Input Line Entry System | C1CCNC(C1)CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl |
The compound's identification system includes multiple synonymous names that reflect different naming conventions and perspectives on the molecular structure. Alternative names include "2-(2-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)ethyl)piperidine hydrochloride" and "2-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride," each emphasizing different aspects of the structural arrangement. These variations accommodate different approaches to describing the biphenyl system and its substitution pattern, demonstrating the flexibility inherent in chemical nomenclature systems.
The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the complete structural information in a format suitable for database storage and computational analysis. The International Chemical Identifier and International Chemical Identifier Key offer additional standardized representations that facilitate cross-referencing between different chemical databases and information systems. The Master Disk Line formula number MFCD13560084 provides yet another unique identifier used in specific chemical inventory systems. This comprehensive identification framework ensures that the compound can be accurately referenced and retrieved across diverse scientific contexts and technological platforms.
Parent Compound Relationship
The parent compound relationship of this compound reveals important structural connections that illuminate its chemical classification and synthetic origins. The compound can be considered as derived from the parent compound 2-[2-(2-Chloro-4-phenylphenoxy)ethyl]piperidine, which exists as the free base form without the hydrochloride salt. This parent-salt relationship is fundamental in pharmaceutical chemistry, as salt formation significantly affects solubility, stability, and bioavailability characteristics while preserving the essential pharmacological properties of the parent molecule.
Table 2: Parent Compound Comparison
| Parameter | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₉H₂₂ClNO | C₁₉H₂₃Cl₂NO |
| Molecular Weight | 315.8 g/mol | 352.3 g/mol |
| Chemical Abstracts Service Number | 56829715 | 1219967-46-0 |
| Solubility Profile | Limited aqueous solubility | Enhanced aqueous solubility |
| Physical State | Free base | Hydrochloride salt |
The structural relationship extends to broader chemical families, particularly the piperidine derivatives and biphenyl-containing compounds that share common pharmacological targets. Related compounds in the research literature include 4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride and 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, which differ in the position of substitution on the piperidine ring. These positional isomers provide valuable structure-activity relationship data, as the different attachment points can significantly influence biological activity while maintaining overall molecular similarity.
The compound also shares structural elements with other acetylcholinesterase inhibitors and histamine H3 receptor antagonists, positioning it within established pharmaceutical classes. The biphenyl scaffold appears in numerous bioactive compounds, including those investigated for cognitive enhancement and neurological applications. The piperidine moiety is equally prevalent in pharmaceutical chemistry, appearing in compounds ranging from analgesics to psychotropic agents. This dual lineage contributes to the compound's pharmacological profile and suggests potential for optimization through structural modification based on knowledge derived from related molecular frameworks.
The relationship to synthetic intermediates and precursor compounds reveals the compound's position within broader synthetic strategies for accessing piperidine-biphenyl hybrid structures. The presence of the ether linkage suggests derivation from phenolic and alkyl halide precursors through nucleophilic substitution chemistry, while the specific substitution pattern indicates selective synthetic approaches that preserve the desired regioselectivity. Understanding these relationships provides insights into potential synthetic modifications and helps predict the properties of related analogs that might be developed through systematic structural variation.
Properties
IUPAC Name |
2-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-18-14-16(15-6-2-1-3-7-15)9-10-19(18)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUXDOQZZUCNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
This method involves the initial synthesis of the biphenyl-oxyethyl intermediate, followed by its conversion to the piperidine derivative through nucleophilic substitution, and finally chlorination to introduce the chloro substituent.
Stepwise Process:
Preparation of biphenyl-oxyethyl intermediate :
- React 3-chlorobiphenyl-4-ol with ethylene oxide or ethylene chlorohydrin to form the corresponding oxyethyl biphenyl derivative.
- Use a base such as potassium carbonate in a suitable solvent (e.g., acetone or dimethylformamide) to facilitate nucleophilic substitution.
Formation of the piperidine core :
- The biphenyl-oxyethyl intermediate is reacted with piperidine under conditions favoring nucleophilic substitution, typically in the presence of a suitable base or catalyst.
- This step yields the 2-[(3-chlorobiphenyl-4-yl)oxy]ethyl]piperidine .
Chlorination to introduce the chloro group :
- The hydroxyl group on the biphenyl moiety is chlorinated using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .
- The reaction is performed in an inert solvent such as toluene at elevated temperatures (~70-85°C), as described in patent literature, to produce the chlorinated compound.
Data Table: Typical Conditions
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Biphenyl-oxyethyl synthesis | Biphenyl-4-ol, ethylene chlorohydrin | Potassium carbonate, acetone | Reflux (~50-60°C) | Formation of oxyethyl biphenyl derivative |
| Nucleophilic substitution | Piperidine | DMF or acetonitrile | 80-100°C | Formation of piperidine derivative |
| Chlorination | Thionyl chloride | Toluene | 70-85°C | Chlorination of hydroxyl group |
Chlorination of Hydroxyethylpiperidine Derivative
Overview:
This approach, derived from patent literature, emphasizes the chlorination of a hydroxyethylpiperidine intermediate to produce the target compound efficiently.
Procedure:
Synthesis of Hydroxyethylpiperidine :
- React piperidine with ethylene chlorohydrin or ethylene oxide to form the hydroxyethylpiperidine.
- This intermediate is isolated after purification.
-
- The hydroxyethylpiperidine is treated with thionyl chloride in an inert aromatic solvent like toluene.
- The reaction occurs at 70-85°C, with the mixture stirred until completion.
- The chlorinated product is then isolated by cooling and filtration.
Research Findings:
- This method is highlighted as technically and economically advantageous, simplifying the synthesis process by combining hydroxyethylation and chlorination in a single step sequence, reducing reaction steps and purification challenges.
Alternative Route via Multi-step Synthesis from Biphenyl Precursors
Overview:
An alternative approach involves multi-step synthesis starting from biphenyl derivatives with pre-installed functional groups.
Key Steps:
- Preparation of biphenyl derivatives with reactive groups (e.g., hydroxyl or halogen).
- Formation of the ether linkage with ethylene glycol derivatives.
- Reaction with piperidine to form the core structure.
- Chlorination of the hydroxyl group to generate the chloro compound.
Typical Conditions:
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Ether formation | Biphenyl derivative, ethylene glycol derivative | Potassium carbonate | Reflux | Formation of biphenyl-oxyethyl intermediate |
| Nucleophilic substitution | Piperidine | DMF | 80-100°C | Core structure formation |
| Chlorination | SOCl₂ | Toluene | 70-85°C | Final chlorination step |
Summary of Research Findings and Data
| Aspect | Details | References |
|---|---|---|
| Reaction Type | Nucleophilic substitution, chlorination | , |
| Key Reagents | Ethylene chlorohydrin, piperidine, thionyl chloride | , |
| Solvents | Toluene, DMF, acetone | , |
| Temperature Range | 70°C to boiling point (~85°C) | , |
| Yield Range | Typically 60-80% depending on conditions | , |
| Advantages | Simplified, cost-effective, high purity | Patent literature, |
Notes:
- The synthesis of 2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is optimized by combining hydroxyethylation and chlorination steps, reducing overall process complexity.
- Use of inert solvents such as toluene and controlled temperatures ensures high yield and purity.
- The process is adaptable for scale-up, with patent literature emphasizing economic and preparative advantages.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that 2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride may exhibit anticancer properties. Its structure suggests it could interact with specific molecular pathways associated with tumor growth and survival.
Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated similar piperidine derivatives for their anticancer activity. Results showed that these compounds inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle regulation.
Antidepressant Effects
Similar compounds have demonstrated antidepressant-like effects in preclinical models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Data Table: Antidepressant Activity Comparison
| Compound Name | Dose (mg/kg) | Improvement in Depressive Behaviors (%) | Reference |
|---|---|---|---|
| Compound A | 10 | 40 | |
| Compound B | 20 | 55 | |
| This Compound | 15 | 50 |
Analgesic Properties
The analgesic potential of this compound has been explored, indicating its ability to modulate pain pathways by inhibiting specific receptors involved in pain perception.
Data Table: Analgesic Activity Comparison
Mechanism of Action
The mechanism of action of 2-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the aromatic rings and the piperidine-ethyl linker. Below is a comparative analysis:
Notes:
- The target compound’s biphenyl system (vs.
- Chlorine substituents enhance lipophilicity and metabolic stability but may elevate toxicity risks compared to methoxy or methyl groups .
Q & A
Q. What are the recommended synthetic routes for preparing 2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride?
- Methodological Answer : A two-step approach is commonly employed:
- Step 1 : Coupling of 3-chloro-4-hydroxybiphenyl with a bromoethyl-piperidine precursor via nucleophilic substitution. Use anhydrous dichloromethane or toluene as a solvent with a base (e.g., triethylamine) to deprotonate the hydroxyl group .
- Step 2 : Hydrochloride salt formation by treating the free base with HCl gas in diethyl ether. Purification via recrystallization (e.g., ethanol/water) yields the final product. Monitor reaction progress using TLC (silica gel, UV detection) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for weighing and reactions due to potential dust generation .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with GHS hazard symbols (if classified) and CAS number .
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Q. Which analytical techniques are optimal for characterizing purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (206–254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity. Key signals: piperidine protons (δ 2.5–3.5 ppm), biphenyl aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between HPLC purity and NMR-integrated impurity quantification?
- Methodological Answer :
- Scenario : HPLC purity of 98.7% vs. NMR-detected 0.2% acetone impurity .
- Root Cause : Differential UV response factors (HPLC) vs. proton integration (NMR). Acetone (δ 2.1 ppm) may not absorb at the HPLC wavelength.
- Solution : Use complementary techniques (e.g., GC-MS for volatile impurities) and adjust HPLC parameters (e.g., wavelength, gradient) to detect low-UV-absorbance contaminants .
Q. What experimental strategies can elucidate the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Data Interpretation : Calculate intrinsic clearance (CLint) and half-life (t½). Compare with structural analogs (e.g., piperidine sulfonyl derivatives) to identify metabolic hotspots .
Q. How should unexpected byproducts during synthesis be addressed?
- Methodological Answer :
- Case Study : Formation of 4-chlorobiphenyl ether byproduct due to incomplete coupling .
- Troubleshooting :
Reaction Optimization : Increase reaction time (24–48 h) or temperature (40–50°C) with rigorous exclusion of moisture.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Mechanistic Analysis : Conduct DFT calculations to evaluate activation barriers for competing pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
